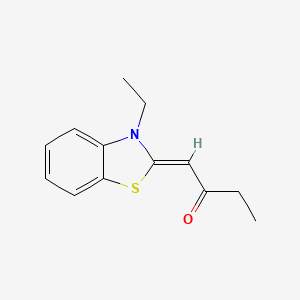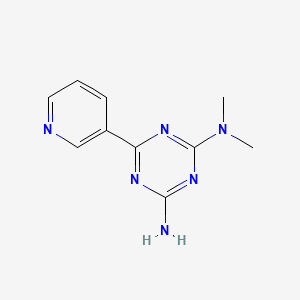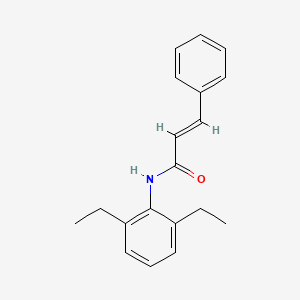
1-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-butanone is a chemical compound related to the benzothiazole family. This compound appears to be involved in various chemical reactions and has been studied for its synthesis and properties.
Synthesis Analysis
- The synthesis of related benzothiazole compounds often involves Diels-Alder reactions, as seen in the reaction of ethyl (E)-3-(1,3-benzothiazol-2-yl)-3-cyanopropenoate (Samoto, Nagano, Suzuki, & Tamura, 1995). These reactions typically yield high selectivities under mild conditions.
Molecular Structure Analysis
- The molecular structure of benzothiazole derivatives is characterized by their large π-conjugation systems. This structure suggests potential use in nonlinear optical materials due to the presence of both electron-donating and electron-withdrawing groups (Zhang Jingji, 2015).
Chemical Reactions and Properties
- Benzothiazole compounds are involved in various chemical reactions, including intermolecular and intramolecular Diels-Alder reactions. These reactions are influenced by the presence of electron-withdrawing or electron-donating groups (Sakamoto et al., 1996).
Physical Properties Analysis
- The physical properties of benzothiazole derivatives often include high thermal stability. For instance, 1-(pyrene-1-yl)-2-(benzothiazole-2-yl)ethylene exhibits a melting point higher than 200℃, indicating good thermal stability (Zhang Jingji, 2015).
Mechanism of Action
While the mechanism of action for “1-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-butanone” is not specified, it’s worth noting that quinazoline derivatives have been found to act as inhibitors of tyrosine kinase receptors (TKR) . Overexpression of these receptors has been observed in a number of cancers .
properties
IUPAC Name |
(1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c1-3-10(15)9-13-14(4-2)11-7-5-6-8-12(11)16-13/h5-9H,3-4H2,1-2H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGSCXHSZFIZQP-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C=C1N(C2=CC=CC=C2S1)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)/C=C\1/N(C2=CC=CC=C2S1)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-{2-[(5,6-dimethylpyrimidin-4-yl)amino]ethyl}piperidin-3-yl)methanol](/img/structure/B5634138.png)
![9-(3-chloropyridin-2-yl)-2-[2-(dimethylamino)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5634153.png)
![2-{[(2,6-dimethylphenyl)amino]carbonyl}-4-nitrobenzoic acid](/img/structure/B5634158.png)
![5,5-dimethyl-3-{2-oxo-2-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]ethyl}-1,3-oxazolidine-2,4-dione](/img/structure/B5634161.png)
![2-(3-methoxyphenyl)-5-[(4-propylpyrimidin-5-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5634171.png)
![4-(1-butyl-1H-imidazol-2-yl)-1-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5634172.png)
![N-cyclopentyl-3-[5-(2-pyrazinylcarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide](/img/structure/B5634177.png)
![N,N-dimethyl-1-(4-methyl-5-{1-[(2-methyl-1H-indol-3-yl)acetyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5634189.png)
![N,N,4-trimethyl-5-{[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]carbonyl}-2-pyrimidinamine](/img/structure/B5634194.png)
![7-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5634201.png)
![{3-allyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B5634229.png)


![N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2,5-dimethyl-3-furamide](/img/structure/B5634243.png)